molecular formula C20H21N5O3 B2883532 methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether CAS No. 1031208-10-2

methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether

Cat. No.: B2883532
CAS No.: 1031208-10-2
M. Wt: 379.42
InChI Key: RXYLMVYPPGECAL-UHFFFAOYSA-N
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Description

Methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether is a complex organic compound characterized by its unique structure, which includes a nitro-substituted pyridine ring, a piperidine ring, and a pyrazole ring connected to a phenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Nitro-Pyridine Synthesis: The nitro group is introduced into the pyridine ring through nitration reactions, which typically involve the use of nitric acid and sulfuric acid under controlled conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other cyclization methods involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the pyrazole, nitro-pyridine, and piperidine moieties with the phenyl ether group. This can be achieved through various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyridine ring can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ether ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reagents: Palladium catalysts (Pd(PPh3)4), boronic acids for Suzuki coupling.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenyl Ethers: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents, especially those targeting neurological or inflammatory pathways.

Industry

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can participate in redox reactions, while the pyrazole and piperidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{3-[1-(3-amino-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-{3-[1-(2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether: Lacks the nitro substitution on the pyridine ring.

Uniqueness

Methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox characteristics or interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-28-16-6-4-14(5-7-16)17-13-18(23-22-17)15-8-11-24(12-9-15)20-19(25(26)27)3-2-10-21-20/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYLMVYPPGECAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C4=C(C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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